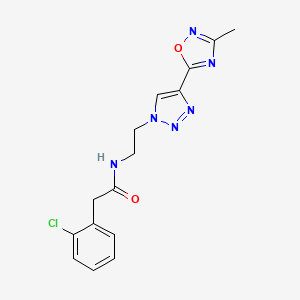
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O5S2 and its molecular weight is 487.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Küçükgüzel et al. (2013) describes the synthesis and characterization of various sulfonamide derivatives, including the celecoxib derivatives. These derivatives were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, offering potential therapeutic applications (Küçükgüzel et al., 2013).
Biological Potential of Sulfonamide Hybrid Schiff Bases
Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showing enzyme inhibition potential against AChE and BChE enzymes. Their study highlights the potential of these compounds in therapeutic applications, particularly in enzyme inhibition and antioxidant activities (Kausar et al., 2019).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds
Sarvaiya et al. (2019) explored the synthesis of various compounds, including arylazopyrazole pyrimidone clubbed heterocyclic compounds, and evaluated their antimicrobial activity against bacteria and fungi. This research demonstrates the application of sulfonamide derivatives in antimicrobial treatments (Sarvaiya et al., 2019).
Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives
Badgujar et al. (2018) synthesized a series of new sulfonamides and tested them for antimicrobial and antioxidant activities. This research contributes to understanding the potential of sulfonamide derivatives in combating microbial infections and oxidative stress (Badgujar et al., 2018).
Catalytic Applications in Transfer Hydrogenation
Ruff et al. (2016) reported on sulfonamide derivatives used in catalysis, specifically in the transfer hydrogenation of ketones. This study underscores the significance of sulfonamide compounds in industrial and chemical processes, particularly in catalytic applications (Ruff et al., 2016).
Carbonic Anhydrase Inhibitors
Garaj et al. (2005) presented a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties, which inhibit carbonic anhydrase isozymes. These inhibitors hold promise for managing hypoxic tumors, emphasizing the role of sulfonamide derivatives in cancer therapy (Garaj et al., 2005).
Synthesis and Bioactivity Studies
Gul et al. (2016) synthesized a series of sulfonamides and evaluated them for cytotoxicity and potential as carbonic anhydrase inhibitors. This study indicates the applicability of these compounds in the treatment of various diseases, including tumors (Gul et al., 2016).
Structural Characterization of N,N'-Bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines
Jacobs et al. (2013) conducted structural characterization of specific sulfonamide derivatives, highlighting their potential in various scientific applications, including material science and chemistry (Jacobs et al., 2013).
Propiedades
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5S2/c1-2-31(26,27)18-12-11-17(23-24-18)13-3-5-14(6-4-13)25-32(28,29)16-9-7-15(8-10-16)30-19(20,21)22/h3-12,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKRVWMZQADEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]prop-2-enamide](/img/structure/B2657433.png)
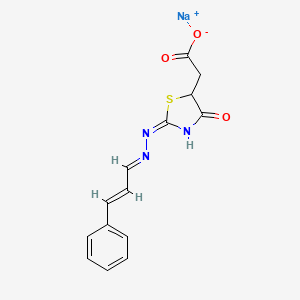

![5-Methyl-2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2657439.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)
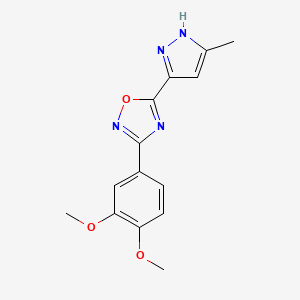
![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)
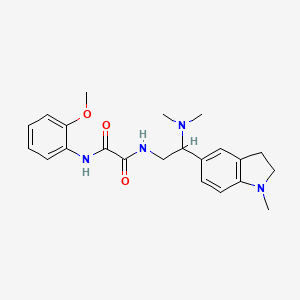
![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)

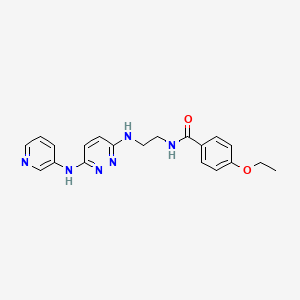
![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
![1-({[5-(5-Chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2657454.png)
